2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide
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Overview
Description
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, an oxan-4-yl group, and a hydroxyethanimidamide moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopropylmethylamine with oxan-4-ylmethyl chloride under basic conditions to form the intermediate (cyclopropylmethyl)[(oxan-4-yl)methyl]amine . This intermediate is then reacted with hydroxyethanimidamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or oxan-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: Shares a similar structure but lacks the hydroxyethanimidamide moiety.
4-[(Cyclopropylmethyl)amino]-4-oxo-2-butenoic acid: Contains a cyclopropylmethyl group but differs in the oxan-4-yl and hydroxyethanimidamide components.
Uniqueness
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-11(13-15)8-14(7-9-1-2-9)10-3-5-16-6-4-10/h9-10,15H,1-8H2,(H2,12,13) |
InChI Key |
IATFKQHPDYAEAC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1CN(C/C(=N\O)/N)C2CCOCC2 |
Canonical SMILES |
C1CC1CN(CC(=NO)N)C2CCOCC2 |
Origin of Product |
United States |
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